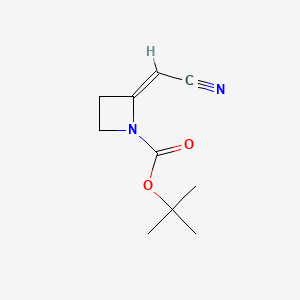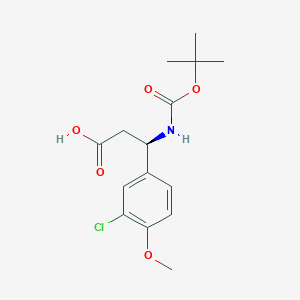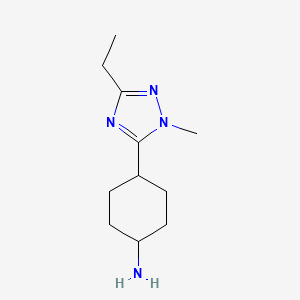
(R)-3-Methyl-3-phenylbutan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-3-Methyl-3-phenylbutan-2-ol is an organic compound with the molecular formula C11H16O It is a chiral secondary alcohol, meaning it has a specific three-dimensional arrangement that makes it optically active
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-3-Methyl-3-phenylbutan-2-ol typically involves the reduction of the corresponding ketone, ®-3-Methyl-3-phenylbutan-2-one. This reduction can be achieved using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions.
Industrial Production Methods: On an industrial scale, the production of ®-3-Methyl-3-phenylbutan-2-ol may involve catalytic hydrogenation processes. These processes use catalysts like palladium on carbon (Pd/C) to facilitate the reduction of the ketone to the alcohol under hydrogen gas pressure.
Types of Reactions:
Oxidation: ®-3-Methyl-3-phenylbutan-2-ol can be oxidized to form the corresponding ketone, ®-3-Methyl-3-phenylbutan-2-one, using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be further reduced to form hydrocarbons using strong reducing agents.
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), Pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles under acidic or basic conditions
Major Products:
Oxidation: ®-3-Methyl-3-phenylbutan-2-one
Reduction: Hydrocarbons
Substitution: Various substituted derivatives depending on the nucleophile used
科学的研究の応用
Chemistry: ®-3-Methyl-3-phenylbutan-2-ol is used as a chiral building block in the synthesis of more complex organic molecules. Its chirality makes it valuable in asymmetric synthesis and the production of enantiomerically pure compounds.
Biology: In biological research, this compound can be used as a model molecule to study enzyme-catalyzed reactions involving chiral alcohols. It helps in understanding the stereoselectivity of enzymes.
Medicine: The compound’s derivatives may have potential therapeutic applications. Research is ongoing to explore its use in the development of new drugs, particularly those targeting specific chiral centers.
Industry: In the industrial sector, ®-3-Methyl-3-phenylbutan-2-ol is used in the manufacture of fragrances and flavors due to its pleasant aroma. It is also used as an intermediate in the synthesis of various fine chemicals.
作用機序
The mechanism by which ®-3-Methyl-3-phenylbutan-2-ol exerts its effects depends on its interaction with specific molecular targets. In enzymatic reactions, the compound’s chirality plays a crucial role in determining the binding affinity and reaction pathway. The hydroxyl group can form hydrogen bonds with active site residues, facilitating the catalytic process.
類似化合物との比較
- (S)-3-Methyl-3-phenylbutan-2-ol
- 3-Methyl-3-phenylbutan-2-one
- 3-Phenyl-2-butanol
Comparison: ®-3-Methyl-3-phenylbutan-2-ol is unique due to its specific chirality, which distinguishes it from its enantiomer (S)-3-Methyl-3-phenylbutan-2-ol. This chirality affects its reactivity and interaction with biological molecules. Compared to 3-Methyl-3-phenylbutan-2-one, the alcohol has different chemical reactivity, particularly in oxidation and reduction reactions. The presence of the phenyl group in the compound also influences its physical and chemical properties compared to other similar alcohols.
特性
分子式 |
C11H16O |
|---|---|
分子量 |
164.24 g/mol |
IUPAC名 |
(2R)-3-methyl-3-phenylbutan-2-ol |
InChI |
InChI=1S/C11H16O/c1-9(12)11(2,3)10-7-5-4-6-8-10/h4-9,12H,1-3H3/t9-/m1/s1 |
InChIキー |
HGAVQGLFENEAOM-SECBINFHSA-N |
異性体SMILES |
C[C@H](C(C)(C)C1=CC=CC=C1)O |
正規SMILES |
CC(C(C)(C)C1=CC=CC=C1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl]methanaminehydrochloride](/img/structure/B13625752.png)



![2-{[2-(2,6-dioxopiperidin-3-yl)-3-oxo-2,3-dihydro-1H-isoindol-5-yl]amino}aceticacid](/img/structure/B13625772.png)







